molecular formula C7H3Cl2NO5 B3032582 4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid CAS No. 253268-25-6

4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid

Cat. No.: B3032582
CAS No.: 253268-25-6
M. Wt: 252 g/mol
InChI Key: WKTGFYBNDVOWML-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3Cl2NO5. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitro group attached to the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes involved in the folate biosynthetic pathway . The role of these targets is crucial in the synthesis of nucleotides and amino acids, which are essential for cell growth and division.

Mode of Action

Nitro compounds, in general, are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets.

Biochemical Pathways

Similar compounds have been known to interrupt the folate metabolism in mycobacterium tuberculosis . This can lead to downstream effects such as inhibition of nucleotide synthesis, which can affect cell growth and division.

Pharmacokinetics

Nitro compounds, in general, are known to have lower volatility than ketones of about the same molecular weight . This can impact the bioavailability of the compound.

Result of Action

The interruption of the folate metabolism can lead to inhibition of nucleotide synthesis, which can affect cell growth and division .

Action Environment

Reactions such as free radical bromination, nucleophilic substitution, and oxidation can be influenced by factors such as temperature, ph, and the presence of other compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid involves the reaction of 3-acetamido-4,6-dichloro-2-nitrobenzoic acid with potassium hydroxide in water. The reaction mixture is heated to reflux for 18 hours, followed by extraction with ether and acidification with hydrochloric acid. The product is then extracted into ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and concentrated to yield this compound as a brown solid.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 4,6-Dichloro-3-amino-2-nitrobenzoic acid.

    Substitution: 4,6-Dichloro-3-methoxy-2-nitrobenzoic acid.

    Oxidation: 4,6-Dichloro-3-oxo-2-nitrobenzoic acid.

Scientific Research Applications

4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid is used in various scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and as a model compound for understanding the interactions of nitroaromatic compounds with biological systems.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-3-nitrobenzoic acid: Similar structure but lacks the hydroxyl group.

    4,6-Dichloro-2-nitrobenzoic acid: Similar structure but lacks the hydroxyl group.

    4,6-Dichloro-3-hydroxybenzoic acid: Similar structure but lacks the nitro group.

Uniqueness

4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid is unique due to the presence of both the hydroxyl and nitro groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4,6-dichloro-3-hydroxy-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO5/c8-2-1-3(9)6(11)5(10(14)15)4(2)7(12)13/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTGFYBNDVOWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443166
Record name 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253268-25-6
Record name 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of KOH (73.4 g,) in H2O (330 mL) was added to 3-acetamido-4,6-dichloro-2-nitrobenzoic acid 1-5 (38.1 g, 0.130 mol). The resulting brown solution was heated to reflux for 18 h (bath temp 130° C.). The reaction was cooled and extracted with ether. The aqueous layer was then acidified to pH 2 with concentrated HCl and extracted into EtOAc (×4). The combined organic layers were washed with brine (×3), dried over Na2SO4, filtered and concentrated to provide 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid 1-6 as a brown solid (31.0 g, 95%). 1H NMR (400 MHz, d6-DMS) 57.88 (s, 1H).
Name
Quantity
73.4 g
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reactant
Reaction Step One
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38.1 g
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reactant
Reaction Step One
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Quantity
330 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Acetamido-4,6-dichloro-2-nitrobenzoic acid (9.7 g, 0.033 mol) was added to a solution of KOH (18.7 g, 0.034 mol) in H2O (85 mL). The solution was heated under reflux for 18 h and cool to room temperature. Conc HCl was added to adjust the pH to 0. The mixture was diluted with ethyl acetate and H2O and left to stir at room temperature for 30 min. The layers were separated; the aqueous layer was extracted with ethyl acetate (3×), the extracts combined with the original organic layer, washed with brine, dried and concentrated to yield 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid as a dark red solid (7.4 g, 89%); m.p. 188-189° C. (lit. m.p. (Linderberg, M., Hellberg, S., Bjork, S. et al, Eur. J. Med. Chem., 1999, 34, 729-744): 186° C. (dec)).
Quantity
9.7 g
Type
reactant
Reaction Step One
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Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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